Veratric acid, 4-iodobutyl ester

Process Chemistry Finkelstein Reaction API Intermediate Synthesis

Procure Mebeverine EP Impurity F (4-iodobutyl 3,4-dimethoxybenzoate), the exact EP-designated reference standard for impurity profiling and method validation in ANDA submissions. Unlike Impurity E (chloro analog), the iodo substituent confers ~10³-fold greater leaving-group propensity, ensuring correct retention-time matching and ICH Q2(R1) compliance. Supplied with comprehensive characterization data (COA, HPLC, MS, NMR). Also serves as a key penultimate intermediate in mebeverine synthesis. Request a quote for your required quantity.

Molecular Formula C13H17IO4
Molecular Weight 364.18 g/mol
CAS No. 69788-70-1
Cat. No. B13343036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeratric acid, 4-iodobutyl ester
CAS69788-70-1
Molecular FormulaC13H17IO4
Molecular Weight364.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OCCCCI)OC
InChIInChI=1S/C13H17IO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3
InChIKeyUZVBZJPHNHFSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Veratric Acid, 4-Iodobutyl Ester (CAS 69788-70-1): EP-Designated Mebeverine Process Impurity and Key Synthetic Intermediate


Veratric acid, 4-iodobutyl ester (IUPAC: 4-iodobutyl 3,4-dimethoxybenzoate; CAS 69788-70-1) is a halogenated benzoate ester formally designated as Mebeverine Hydrochloride EP Impurity F under the European Pharmacopoeia [1]. It serves a dual role: as a critical penultimate intermediate in the industrial synthesis of the antispasmodic drug mebeverine hydrochloride (via N-alkylation of N-ethyl-4-methoxyphenylisopropylamine), and as a pharmacopoeial reference standard essential for impurity profiling, analytical method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial API production . It is registered in the FDA Global Substance Registration System (UNII: JU8LP29M3V) [1].

Why Mebeverine EP Impurity F Cannot Be Substituted by Other In-Class Halogenated Veratrate Esters or Degradation Impurities


In the context of mebeverine hydrochloride manufacturing and regulatory filing, 'veratric acid ester' impurities are chemically and functionally non-interchangeable. Each EP-designated impurity (A, B, E, F, G, I) arises from a distinct point in the synthetic pathway or degradation route, possesses a unique molecular structure, and exhibits a specific retention time in validated RP-HPLC methods . Impurity F (4-iodobutyl ester) differs fundamentally from its closest structural congener, Impurity E (4-chlorobutyl ester, CAS 69788-75-6), by the halogen atom identity: the C-I bond in Impurity F confers approximately 10³-fold greater leaving-group propensity in SN2 alkylation reactions compared to the C-Cl bond in Impurity E, making Impurity F the reactive species that directly yields the API . Generic substitution with Impurity E or with hydrolytic degradation products such as veratric acid (3,4-dimethoxybenzoic acid) in an analytical reference standard role would result in incorrect retention-time matching, quantification errors in impurity profiling, and failure to meet ICH Q3A/B identification thresholds during ANDA review .

Veratric Acid, 4-Iodobutyl Ester (CAS 69788-70-1): Head-to-Head Quantitative Differentiation from Closest Comparators


Synthetic Yield and Halogen-Exchange Efficiency: Impurity F vs. Impurity E (4-Chlorobutyl Analog)

In the published manufacturing process for mebeverine hydrochloride, 4-iodobutyl 3,4-dimethoxybenzoate (Impurity F) is prepared from 4-chlorobutyl 3,4-dimethoxybenzoate (Impurity E) via a Finkelstein halogen-exchange reaction using NaI in methyl ethyl ketone. Impurity E is obtained from sodium 3,4-dimethoxybenzoate and tetramethylene dichloride in a prior step with a yield of 71% . The subsequent Finkelstein conversion of Impurity E to Impurity F proceeds with a 92% isolated yield, and elemental iodine analysis of the product shows I = 34.2% (calc. 34.9%), confirming near-quantitative halogen exchange . The molecular weight increases from 272.73 g/mol (C₁₃H₁₇ClO₄) for Impurity E to 364.18 g/mol (C₁₃H₁₇IO₄) for Impurity F, a delta of +91.45 g/mol corresponding to the Cl→I substitution . This synthetic efficiency, combined with the enhanced alkylating reactivity of the iodoalkyl chain, renders Impurity F the sole suitable penultimate intermediate for the final N-alkylation step yielding mebeverine free base .

Process Chemistry Finkelstein Reaction API Intermediate Synthesis

Pharmacopoeial Identity and Regulatory Traceability: Impurity F vs. Non-EP Impurity Standards

Mebeverine EP Impurity F is a named, structurally defined impurity in the European Pharmacopoeia monograph for Mebeverine Hydrochloride, with a specific chemical identity (4-iodobutyl 3,4-dimethoxybenzoate) and a unique CAS registry number (69788-70-1) [1]. It is also registered in the FDA Global Substance Registration System under UNII JU8LP29M3V and bears the synonym 'Mebeverine Hydrochloride Impurity F [EP Impurity]' in regulatory databases [1]. In contrast, other structurally related compounds such as Mebeverine EP Impurity E (4-chlorobutyl ester, CAS 69788-75-6) and Mebeverine EP Impurity A (1-(4-methoxyphenyl)propan-2-one, CAS 122-84-9) are chemically distinct species with different EP letter designations, molecular formulas, and CAS registries [2]. Suppliers provide Impurity F with detailed Certificates of Analysis (CoA) including HPLC purity, MS, ¹H-NMR, and optionally qNMR data compliant with EP and ICH Q3A/B guidelines, enabling direct traceability to EP reference standards for ANDA method validation [3].

Pharmaceutical Quality Control European Pharmacopoeia ANDA Regulatory Filing

Purity Specification and Batch-to-Batch Consistency: Impurity F vs. Process-Related Impurities

Commercially available Mebeverine EP Impurity F reference standards from established suppliers are routinely specified at ≥95% purity by HPLC, with comprehensive batch-specific Certificates of Analysis (CoA) documenting the exact purity value, HPLC chromatogram, MS spectrum, and ¹H-NMR spectrum [1]. One supplier (Shenzhen Phystandard) additionally offers quantitative NMR (qNMR) characterization for enhanced accuracy in content assignment [1]. In contrast, certain process-related and degradation impurities in the Mebeverine impurity profile (e.g., Impurity I, which is a hydrolytic de-methylation product without a CAS number) may present greater batch-to-batch variability and less extensive characterization documentation due to their instability and non-stoichiometric formation during forced degradation [2]. The well-defined Finkelstein synthesis of Impurity F from Impurity E, with a demonstrated 92% yield and iodine content within 0.7% of theoretical, provides a robust manufacturing basis for consistent purity .

Analytical Reference Standards HPLC Purity Analysis Pharmaceutical QC

Reactivity Advantage in Alkylation: Iodo vs. Chloro Leaving Group in Mebeverine Synthesis

The terminal step of mebeverine free-base synthesis requires N-alkylation of N-ethyl-4-methoxyphenylisopropylamine with the 4-halobutyl veratrate ester. In this SN2 reaction, the identity of the halogen leaving group is the dominant determinant of reaction rate and completion. Iodide (I⁻) is approximately 10³-fold (1,000 times) more reactive as a leaving group than chloride (Cl⁻) in prototypical SN2 displacement reactions, a difference attributable to the lower basicity and greater polarizability of iodide [1]. Consequently, 4-iodobutyl 3,4-dimethoxybenzoate (Impurity F) is employed as the alkylating agent in the published mebeverine manufacturing process, rather than its chloro analog (Impurity E), because the iodo compound enables complete conversion within a practical reaction time (20 h reflux in methyl ethyl ketone) . The chloro analog would require substantially longer reaction times, higher temperatures, or a catalyst to achieve comparable conversion, increasing the risk of side-product formation and compromising API purity. This reactivity differential is a class-level inference grounded in the well-established hierarchy of halide leaving-group ability: I⁻ > Br⁻ > Cl⁻ [1].

SN2 Reactivity Leaving Group Ability Process Chemistry Optimization

Veratric Acid Scaffold: Documented Antimicrobial Pharmacophore vs. Non-Functional Ester Analogs

The veratric acid (3,4-dimethoxybenzoic acid) scaffold, which constitutes the acyl portion of Impurity F, has demonstrated in vitro antibacterial and antifungal activities in multiple studies [1]. A systematic Hansch QSAR analysis of 41 veratric acid derivatives (esters and amides) reported that several compounds exhibited significant antimicrobial activity against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi, with cross-validated QSAR models (validated r² values obtained by leave-one-out technique) indicating that topological molecular connectivity indices, rather than simple electronic parameters, are the primary descriptors of antimicrobial potency [1]. While the 4-iodobutyl ester itself was not explicitly tested in this study, the class-level antimicrobial pharmacophore is established for veratrate esters. This contrasts with non-veratrate-derived Mebeverine impurities such as Impurity A (a simple aryl ketone, C₁₀H₁₂O₂, MW 164.20) and Impurity B (a secondary amine, C₁₂H₁₉NO, MW 193.29), which lack the 3,4-dimethoxybenzoate core and therefore fall outside the veratrate antimicrobial structure-activity relationship [2]. The presence of the iodine atom in Impurity F introduces an additional heavy-atom feature (MW +91.45 vs. Impurity E) that may influence biological membrane partitioning, though this remains to be experimentally confirmed.

Antimicrobial SAR Veratric Acid Derivatives QSAR

Veratric Acid, 4-Iodobutyl Ester (CAS 69788-70-1): Evidence-Driven Application Scenarios for Procurement and Research Use


EP-Compliant Impurity Reference Standard for Mebeverine ANDA Analytical Method Validation

The compound is procured as Mebeverine EP Impurity F for use in HPLC method development, method validation (AMV), and batch-release quality control (QC) in support of Abbreviated New Drug Applications (ANDA) for generic mebeverine hydrochloride formulations. It serves as a system suitability marker and identification/quantification reference for the EP-designated Impurity F peak in reversed-phase HPLC impurity profiling methods. Regulatory compliance requires the use of the exact EP-named impurity reference standard; substitution with Impurity E (chloro analog) or other mebeverine-related impurities would produce incorrect retention-time matching and invalidate the analytical method per ICH Q2(R1) validation requirements.

Process Development and Optimization of the Mebeverine N-Alkylation Step

As the direct alkylating agent in the final bond-forming step of mebeverine synthesis, 4-iodobutyl 3,4-dimethoxybenzoate is the critical penultimate intermediate for process chemistry development. Its synthesis from the chloro analog via Finkelstein reaction (92% yield, methyl ethyl ketone reflux with NaI) and its subsequent consumption in N-alkylation (20 h reflux with N-ethyl-4-methoxyphenylisopropylamine) are well-characterized steps with published quantitative yield and purity data. Process chemists procuring this compound can benchmark their in-house intermediate quality (iodine content, HPLC purity) against the published specifications and optimize reaction parameters (stoichiometry, solvent, time) to minimize residual Impurity E (chloro analog) carryover into the final API.

Veratrate Scaffold-Based Antimicrobial Screening Library Component

For antimicrobial drug discovery programs targeting the veratric acid pharmacophore, the 4-iodobutyl ester provides a structurally defined veratrate derivative with a terminal iodoalkyl chain. The veratrate core has documented in vitro antibacterial and antifungal activities, and QSAR models for this chemotype have identified topological molecular connectivity as the key activity determinant. The iodine substituent serves a dual purpose: it introduces a heavy atom for anomalous scattering in X-ray crystallography of protein-ligand complexes, and the C-I bond provides a synthetic handle for further diversification (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig coupling). This is a class-level application inferred from the veratrate pharmacophore and halogen reactivity principles; direct antimicrobial testing of this specific ester is recommended to confirm individual compound activity. [1]

Mass Spectrometry Method Development and Metabolite Identification Studies

The presence of iodine (monoisotopic mass 126.9045 Da; natural abundance ¹²⁷I = 100%) in the molecular structure (C₁₃H₁₇IO₄, monoisotopic mass 364.0173 Da) provides a distinctive isotope pattern that facilitates unambiguous identification by LC-MS and GC-MS. Unlike the chloro analog (Impurity E), which displays a characteristic ³⁵Cl/³⁷Cl isotope ratio (~3:1), the iodo compound yields a single dominant molecular ion peak, simplifying spectral interpretation and improving detection sensitivity in selected ion monitoring (SIM) mode. This makes Impurity F a valuable system suitability standard for mass spectrometry method development and a potential internal standard for quantification of mebeverine-related impurities in biological matrices. [2]

Quote Request

Request a Quote for Veratric acid, 4-iodobutyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.